N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide
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Description
N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide, commonly known as DPA-714, is a potent and selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is highly expressed in the brain, and is involved in various physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Scientific Research Applications
Antibacterial and Antifungal Applications
Research has demonstrated the synthesis of quinoline derivatives with notable antibacterial and antifungal activities. For instance, certain synthesized hydrazone compounds showed promising results as growth inhibitors of Bacillus subtilis and Aspergillus niger, highlighting the potential of quinoline derivatives in developing new antibacterial and antifungal agents (Le et al., 2018).
Structural Studies for Material Science
The structural aspects of amide-containing isoquinoline derivatives have been studied, with findings indicating that these compounds can form gels and crystalline solids under different conditions. This property could be valuable in the field of material science, particularly for the development of novel materials with specific optical or structural characteristics (Karmakar et al., 2007).
Insecticidal Activity
Pyridine derivatives have been explored for their potential insecticidal activity. Some compounds demonstrated significant activity against pests such as the cowpea aphid, suggesting that similar structural compounds could be developed as effective insecticides (Bakhite et al., 2014).
Electrochromic Applications
Novel electron acceptors derived from pyrrolo-acenaphtho-pyridazine-diones have been synthesized for electrochromic applications. These materials showed potential due to their low-lying lowest unoccupied molecular orbital (LUMO) levels, indicating their usefulness in developing electrochromic devices with high contrast and stability (Cho et al., 2015).
Antimalarial Activities
Pyrroloquinazolinediamine derivatives have been evaluated for their antimalarial activities, showing high potency against various strains of Plasmodium. Such studies suggest the potential of developing new antimalarial agents from quinoline and pyridazine derivatives (Guan et al., 2005).
properties
IUPAC Name |
N-[6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-12(22)18-15-8-9-16(20-19-15)24-11-17(23)21-10-4-6-13-5-2-3-7-14(13)21/h2-3,5,7-9H,4,6,10-11H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBDAGCJHYYMHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide |
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